5-O-Demethyl-28-oxo-Avermectin A1a

Description

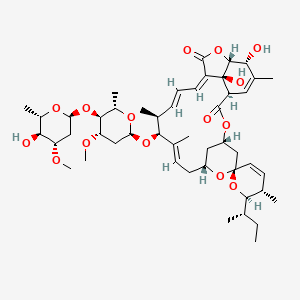

5-O-Demethyl-28-oxo-Avermectin A1a is a derivative of Avermectin, a class of compounds known for their potent antiparasitic properties. This compound is a semi-synthetic derivative of Ivermectin, which itself is derived from Abamectin. It is primarily used in veterinary medicine and has shown efficacy against a variety of parasites .

Properties

CAS No. |

102190-68-1 |

|---|---|

Molecular Formula |

C48H70O15 |

Molecular Weight |

887.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione |

InChI |

InChI=1S/C48H70O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-44,49-50,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |

InChI Key |

XDZJLYBYTBXNKA-NZWFHOADSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Demethyl-28-oxo-Avermectin A1a typically involves the modification of Ivermectin. The process includes demethylation and oxidation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and quality. The process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

5-O-Demethyl-28-oxo-Avermectin A1a undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .

Scientific Research Applications

5-O-Demethyl-28-oxo-Avermectin A1a has a wide range of scientific research applications:

Chemistry: Used as a reference material for analytical studies and chemical synthesis.

Biology: Studied for its effects on various biological systems, including its antiparasitic activity.

Medicine: Investigated for potential therapeutic uses, particularly in treating parasitic infections.

Industry: Used in the development of veterinary medicines and as a standard for quality control.

Mechanism of Action

The mechanism of action of 5-O-Demethyl-28-oxo-Avermectin A1a involves binding to glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the parasite. This mechanism is similar to that of Ivermectin, but with specific modifications that may enhance its efficacy .

Comparison with Similar Compounds

Similar Compounds

Ivermectin: A closely related compound with similar antiparasitic properties.

Abamectin: The parent compound from which Ivermectin is derived.

Avermectin B1a: Another derivative with potent antiparasitic activity.

Uniqueness

5-O-Demethyl-28-oxo-Avermectin A1a is unique due to its specific structural modifications, which may confer enhanced biological activity and specificity compared to its parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.